1-(Chloromethyl)-1-(3,3-dimethylbutyl)cyclopropane
Description
Properties
Molecular Formula |
C10H19Cl |
|---|---|
Molecular Weight |
174.71 g/mol |
IUPAC Name |
1-(chloromethyl)-1-(3,3-dimethylbutyl)cyclopropane |
InChI |
InChI=1S/C10H19Cl/c1-9(2,3)4-5-10(8-11)6-7-10/h4-8H2,1-3H3 |
InChI Key |
VTXADFULJAFUKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC1(CC1)CCl |
Origin of Product |
United States |
Biological Activity
1-(Chloromethyl)-1-(3,3-dimethylbutyl)cyclopropane is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings, including case studies and data tables.
- Molecular Formula : C10H17Cl
- Molecular Weight : 188.7 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : Cyclopropane derivatives and chloromethylation agents.
- Reaction Conditions : The reaction is conducted under controlled temperature and pressure to ensure optimal yield and purity.
The biological activity of this compound can be attributed to its interaction with various biological targets. It may act as an inhibitor or modulator of enzyme activities, influencing metabolic pathways.
Pharmacological Studies
Recent studies have highlighted the compound's potential in various pharmacological applications:
- Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits significant antimicrobial properties against several bacterial strains.
- Anticancer Potential : Research indicates that it may inhibit tumor growth in specific cancer cell lines, although further studies are required to elucidate the exact mechanisms involved.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common pathogens. The results are summarized in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Study 2: Anticancer Activity
Another study investigated its effects on cancer cell lines. The findings are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Research Findings
Research has shown that the compound's structure allows for diverse chemical reactivity. Its chloromethyl group is particularly reactive, enabling further derivatization which can enhance biological activity.
Comparative Analysis
When compared with similar cyclopropane derivatives, such as those lacking the chloromethyl group or with different alkyl substituents, this compound shows superior potency in both antimicrobial and anticancer assays.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Cyclopropane Derivatives
Key Observations :
Steric and Electronic Effects :
- The 3,3-dimethylbutyl group in the target compound introduces significant steric bulk compared to smaller substituents like methoxypropyl or linear alkyl chains. This may hinder nucleophilic attack at the chloromethyl site but enhance stability via hyperconjugation.
- Oxygen-containing substituents (e.g., methoxypropyl in or ester groups in ) increase polarity, affecting solubility and boiling points.
Halogen Influence: Dichloro derivatives (e.g., ) exhibit higher reactivity in cross-coupling reactions compared to monochloro compounds. Chloroethynyl groups (as in ) introduce sp-hybridized carbon, enabling click chemistry or polymerization applications.
Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
